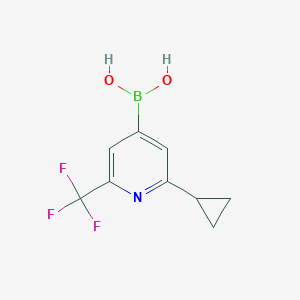

(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

Beschreibung

(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a pyridine-based boronic acid derivative featuring a cyclopropyl substituent at the 2-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry and materials science due to its structural uniqueness, which combines steric bulk (cyclopropyl) and strong electron-withdrawing effects (trifluoromethyl). These attributes make it a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for drug discovery and functional materials .

Eigenschaften

Molekularformel |

C9H9BF3NO2 |

|---|---|

Molekulargewicht |

230.98 g/mol |

IUPAC-Name |

[2-cyclopropyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

InChI |

InChI=1S/C9H9BF3NO2/c11-9(12,13)8-4-6(10(15)16)3-7(14-8)5-1-2-5/h3-5,15-16H,1-2H2 |

InChI-Schlüssel |

DPICBHIKZNGGAB-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=NC(=C1)C(F)(F)F)C2CC2)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

In an industrial setting, the production of (2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid may involve large-scale borylation reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is known to undergo various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a catalytic amount of a base.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: It can be used to modify biomolecules through bioconjugation techniques.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: It is used in the production of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of (2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents on the pyridine ring and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

The compound is structurally analogous to several pyridinylboronic acids, differing primarily in substituent groups and their positions. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Structural Analogues and Substituent Effects

Key analogues include:

Key Observations :

- Cyclopropyl vs. Chloro/Methyl : The cyclopropyl group in the target compound introduces significant steric bulk compared to chloro or methyl substituents. This hindrance may slow coupling kinetics but improve stability against protodeboronation .

- Trifluoromethyl Group : The CF₃ group at the 6-position is common across analogues, contributing strong electron-withdrawing effects that stabilize the boronate intermediate in cross-couplings .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity is influenced by its electronic and steric profile:

- Suzuki-Miyaura Coupling : Pyridinylboronic acids with electron-withdrawing groups (e.g., CF₃) exhibit enhanced reactivity due to increased electrophilicity of the aromatic ring. For example, (6-(trifluoromethyl)pyridin-3-yl)boronic acid (similarity 0.81) was successfully coupled with iodopyrimidines under Pd catalysis to yield heterobiaryls .

- Steric Effects : The cyclopropyl group may necessitate optimized conditions (e.g., higher catalyst loading or polar solvents) compared to less hindered analogues like (2-chloro-6-methylpyridin-3-yl)boronic acid .

Physical and Stability Properties

- Solubility : The cyclopropyl group’s hydrophobicity likely reduces aqueous solubility compared to chloro-substituted analogues. However, trifluoromethyl groups enhance stability against hydrolysis, a common issue for boronic acids .

- Thermal Stability : While direct thermal data for the target compound is unavailable, analogues with CF₃ groups (e.g., 3-trifluoromethylphenylboronic acid) show stability up to 150°C in thermogravimetric analyses, suggesting comparable resilience .

Biologische Aktivität

(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in drug design, particularly for targeting enzymes and receptors. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyridine ring substituted with a cyclopropyl group and a trifluoromethyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that (2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid exhibits various biological activities, particularly in the realm of cancer therapy and enzyme inhibition.

Antitumor Activity

Boronic acids have been studied for their role as proteasome inhibitors. The specific compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies have indicated that similar pyridine-based boronic acids can inhibit cell proliferation in cancer cell lines with low nanomolar IC50 values.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| 2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid | Unknown | TBD | This study |

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of certain kinases and proteases. For example, boronic acids are known to inhibit serine proteases and cysteine proteases, which are crucial in various biological processes including apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant as it enhances lipophilicity and potentially increases binding affinity to target proteins. Research indicates that modifications on the pyridine ring can drastically alter biological activity. For instance:

- Trifluoromethyl Group: Enhances metabolic stability and increases potency against specific targets.

- Cyclopropyl Substitution: May provide steric hindrance that influences enzyme selectivity.

Case Studies

- Cancer Models: In vitro studies using HCT116 colon cancer cells demonstrated that derivatives of pyridine boronic acids exhibited significant antiproliferative effects. The specific compound was evaluated for its efficacy in inhibiting cell growth and inducing apoptosis.

- Proteasome Inhibition: A study highlighted the role of similar compounds in inhibiting the proteasome pathway, leading to increased apoptosis in cancer cells. The mechanism involved disruption of protein homeostasis within the cell.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.